2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine
Description
2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a chlorine atom at position 4 and a benzylsulfanyl group at position 2. The thieno[3,2-d]pyrimidine scaffold is a fused bicyclic system combining a thiophene and pyrimidine ring, conferring structural rigidity and electronic properties suitable for medicinal chemistry applications.
This compound is synthesized via nucleophilic displacement of the 4-chloro substituent in 4-chlorothieno[3,2-d]pyrimidine with benzylthiol under basic conditions. The intermediate 4-chlorothieno[3,2-d]pyrimidine is commercially available (CAS 16269-66-2) or prepared via chlorination of thieno[3,2-d]pyrimidin-4(3H)-one using oxalyl chloride/DMF .
Properties
IUPAC Name |
2-benzylsulfanyl-4-chlorothieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S2/c14-12-11-10(6-7-17-11)15-13(16-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWFWMUZCFLSTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)Cl)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with benzyl chloride and a chlorinating agent such as thionyl chloride. The reaction is usually carried out in an inert solvent like dichloromethane at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted thieno[3,2-d]pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Differences
Key Observations:
Electrophilicity: The 4-chloro substituent in 2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine facilitates nucleophilic substitution at C4, whereas 4-amino derivatives prioritize hydrogen bonding and solubility .
Steric Effects: Bromine at C6 (e.g., 6-bromo-4-chlorothieno[3,2-d]pyrimidine) introduces steric hindrance, limiting access to certain enzyme active sites .
Kinase Inhibition
- VEGFR-2 Inhibition: 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas exhibit potent VEGFR-2 inhibition (IC₅₀ = 150–199 nM), attributed to the aryloxy group at C4 and urea moiety . In contrast, 2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine lacks the urea functionality, suggesting divergent biological targets.
- Mycobacterium tuberculosis Inhibition: Thieno[3,2-d]pyrimidin-4-amine derivatives (e.g., compound 12) show cytochrome bd oxidase inhibition (IC₅₀ = 0.5–2 µM), highlighting the importance of the C4 amine for target engagement .
Key Observations:
- Chlorinated thienopyrimidines generally require careful handling due to toxicity risks .
- Brominated analogs may pose additional hazards due to bromine’s volatility .
Biological Activity
2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,2-d]pyrimidine core with specific substitutions that may influence its pharmacological properties. Understanding the biological activity of this compound involves exploring its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).
The synthesis of 2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route includes the reaction of 2-aminothiophene with benzyl chloride in the presence of a chlorinating agent such as thionyl chloride, often conducted in dichloromethane at elevated temperatures to facilitate product formation .
The biological activity of 2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This mechanism is crucial for its potential use as an anticancer agent, where it could interfere with pathways that promote cell proliferation.
- Receptor Modulation : Interaction with receptor proteins can modulate their activity, potentially leading to altered signaling pathways that affect cell survival and apoptosis .
Antimicrobial Activity
Research indicates that compounds similar to 2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine exhibit antimicrobial properties. Studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound has been investigated for its anticancer properties. For instance, structure-activity relationship studies have demonstrated that certain modifications to the thieno[3,2-d]pyrimidine scaffold can enhance antiproliferative activity against cancer cell lines. The presence of the benzylsulfanyl group is believed to contribute to this effect by increasing lipophilicity and enabling better membrane penetration .
Structure-Activity Relationship (SAR)
A detailed SAR analysis is essential for understanding how structural modifications influence biological activity. Key findings include:
- Substituent Effects : Variations at the 4-position significantly impact potency. For example, substituents that enhance hydrophobic interactions tend to increase enzyme inhibition efficacy .
- Hydrophobicity : The balance between hydrophilicity and lipophilicity plays a critical role in determining the bioavailability and effectiveness of the compound .
Case Studies
Several studies have explored the biological activity of thieno[3,2-d]pyrimidine derivatives:
- Anticancer Efficacy : In vitro studies demonstrated that specific derivatives exhibited potent antiproliferative effects against breast and lung cancer cells. These studies highlighted the importance of functional groups in enhancing activity against cancer cell lines .
- Anti-inflammatory Potential : Some derivatives were also assessed for anti-inflammatory properties through COX-1/COX-2 inhibition assays. Results indicated promising anti-inflammatory effects, which could complement their anticancer activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
